molecular formula C11H13NO3 B1351242 N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 57682-11-8

N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide

Cat. No.: B1351242
CAS No.: 57682-11-8
M. Wt: 207.23 g/mol
InChI Key: SENIMHNFLVMDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Epoxide-Containing Phenylacetamide Derivatives in Advanced Synthetic Chemistry

Epoxide-containing phenylacetamide derivatives serve as valuable intermediates in advanced synthetic chemistry. mdpi.com The epoxide group, a strained three-membered cyclic ether, is a potent electrophile, making it highly susceptible to ring-opening reactions with a wide array of nucleophiles. tdl.orgtdl.org This reactivity is harnessed by synthetic chemists to introduce diverse functionalities in a stereospecific and regioselective manner, thereby constructing complex molecular frameworks from simpler precursors. mdpi.com

The synthesis of polymers with controlled molecular weights and specific functionalities often utilizes epoxide-containing monomers. tdl.orgtdl.org In the realm of pharmaceuticals, these derivatives are pivotal. For instance, a structural isomer, 2-{4-[(2)-oxyran-2-ylmethoxy]phenyl}acetamide, is a key intermediate in an improved synthesis method for the beta-blocker atenolol. google.com This highlights the role of this class of compounds as crucial building blocks for creating high-value, biologically active molecules. The development of synthetic routes often focuses on achieving high stereoselectivity, for example, through methods like the Sharpless asymmetric epoxidation, to produce enantiomerically pure epoxides essential for chiral drug synthesis. mdpi.com

Significance of the Oxirane and Acetamide (B32628) Moieties in Chemical Reactivity and Molecular Design

The unique properties of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide stem from its two primary functional groups: the oxirane ring and the acetamide group.

The Oxirane Moiety: Also known as an epoxide, this group is characterized by significant ring strain, which renders it highly reactive toward nucleophiles. tdl.org This feature is fundamental to its role in "click chemistry" and post-polymerization modifications, where the epoxide can be converted into azidohydrins for further reactions. tdl.orgtdl.org In drug development, the epoxide ring serves as a versatile handle for constructing key chemical bonds stereoselectively. mdpi.com Its ability to undergo ring-opening allows for the introduction of hydroxyl and other functional groups, which can be crucial for binding to biological targets.

The Acetamide Moiety: The phenylacetamide structure is a well-established scaffold in medicinal chemistry, found in numerous therapeutic agents. archivepp.com Acetamide derivatives are explored for a wide range of biological activities, including anti-inflammatory (as COX-II inhibitors), analgesic, and anticancer properties. archivepp.comnih.govnih.govresearchgate.net The amide bond is a key structural feature in many prodrugs, designed to improve pharmacokinetic parameters or chemical stability. archivepp.comresearchgate.net Furthermore, the N-H and C=O groups of the acetamide can participate in hydrogen bonding, a critical interaction for molecular recognition and binding affinity at biological targets.

Table 1: Functional Significance of Key Moieties

Moiety Role in Chemical Reactivity Role in Molecular Design & Medicinal Chemistry
Oxirane (Epoxide) Highly reactive electrophile due to ring strain. tdl.org Versatile synthetic handle for stereoselective synthesis. mdpi.com
Undergoes nucleophilic ring-opening reactions. mdpi.comtdl.org Introduction of hydroxyl and other functional groups.
Enables functionalization of polymers and materials. tdl.org Key intermediate in the synthesis of complex drugs. google.com
Acetamide Provides sites for hydrogen bonding (N-H, C=O). Common scaffold in biologically active compounds. archivepp.comresearchgate.net
Can influence the reactivity of adjacent groups. Used in prodrug strategies to modify pharmacokinetics. archivepp.com
Serves as a stable linking group. Associated with anti-inflammatory and anticancer activity. nih.govresearchgate.net

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The existing scientific literature and chemical databases primarily identify this compound (CAS Number: 57682-11-8) as a synthetic intermediate and a research chemical. epa.govsynquestlabs.com While its constituent parts—the epoxide and the phenylacetamide—are extensively studied, dedicated research on the specific properties, reactivity, and biological applications of this particular ortho-substituted isomer is limited.

A significant knowledge gap exists regarding its potential biological activity. Although phenylacetamide derivatives are known for various pharmacological effects, the specific activity profile of this compound has not been extensively investigated. nih.govnih.gov Furthermore, detailed mechanistic studies of its reactions, particularly how the ortho-positioned acetamide group might influence the regioselectivity and stereoselectivity of the epoxide ring-opening, are not widely reported. This lack of focused research presents an opportunity for future investigations into its unique chemical and potential therapeutic properties.

Table 2: Physicochemical Properties of this compound

Property Value
CAS Number 57682-11-8 synquestlabs.com
Molecular Formula C₁₁H₁₃NO₃ synquestlabs.com
Molecular Weight 207.23 g/mol synquestlabs.com
IUPAC Name N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide

Academic Relevance for the Development of Novel Synthetic Routes and Mechanistic Understanding

The academic relevance of this compound lies in its potential as a versatile building block for both materials science and medicinal chemistry. The existing knowledge gaps make it a compelling target for further research.

Key areas of academic interest include:

Development of Novel Synthetic Routes: Designing more efficient, cost-effective, and stereoselective syntheses of this compound and its analogs would be a valuable contribution to organic chemistry.

Mechanistic Studies: A thorough investigation of its reactivity, especially the influence of the neighboring acetamide group on the epoxide ring-opening reactions, could provide fundamental insights into intramolecular interactions and reaction control. This could involve studying reactions with various nucleophiles to map out the regiochemical and stereochemical outcomes.

Library Synthesis: Using the compound as a scaffold, a library of new derivatives could be synthesized by reacting the epoxide with different nucleophiles. These new compounds could then be screened for a range of biological activities, potentially identifying new therapeutic leads. rsc.orgmdpi.com

Polymer and Materials Science: Its bifunctional nature makes it a candidate for creating novel functional polymers and materials through techniques like ring-opening metathesis polymerization (ROMP) or other post-polymerization modifications. tdl.orgtdl.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-5-11(10)15-7-9-6-14-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENIMHNFLVMDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383827
Record name N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57682-11-8
Record name N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N1 2 Oxiran 2 Ylmethoxy Phenyl Acetamide and Its Structural Analogues

Investigation of Conventional Chemical Synthesis Routes

Conventional chemical synthesis provides a foundational approach to the production of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide. These methods typically involve a series of well-established chemical reactions, starting from readily available aromatic precursors.

Multi-Step Synthesis Strategies from Precursor Aromatic Compounds

The synthesis of this compound logically commences with a suitable ortho-substituted aromatic precursor. A common starting material for this synthesis is 2-acetamidophenol (B195528). nih.gov This precursor already contains the required acetamide (B32628) group at the desired position relative to the hydroxyl group, which will be subsequently modified to form the oxiran-2-ylmethoxy side chain.

Key Reaction Steps Involving Epoxide Formation (e.g., via epichlorohydrin (B41342) in analogous syntheses)

A widely employed and efficient method for introducing the oxiran-2-ylmethoxy group onto a phenolic compound is through a Williamson ether synthesis using epichlorohydrin. mdpi.comsci-hub.ru This reaction is typically carried out in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group of the precursor, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin in a nucleophilic substitution reaction, displacing the chloride ion.

The reaction initially forms a chlorohydrin intermediate. Subsequent treatment with a base facilitates an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, leading to the formation of the desired epoxide ring. mdpi.com This two-step, one-pot process is a common and effective way to generate aryl glycidyl (B131873) ethers.

For the synthesis of a structural analogue, N-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, the reaction of paracetamol with epichlorohydrin in the presence of sodium hydroxide has been reported. mdpi.com A similar approach can be extrapolated for the synthesis of the ortho-isomer, this compound, from 2-acetamidophenol.

Introduction of the Acetamide Moiety and its Regioselective Considerations

The acetamide group in the target molecule is introduced by the acylation of an aminophenol. In the context of synthesizing this compound, if starting from 2-aminophenol (B121084), the amino group can be acetylated using reagents such as acetic anhydride (B1165640) or acetyl chloride. This reaction is generally straightforward and high-yielding.

A critical consideration in the synthesis is regioselectivity. When reacting a substituted phenol (B47542) with epichlorohydrin, the substitution pattern on the aromatic ring can influence the reaction's outcome. For 2-acetamidophenol, the reaction is expected to proceed via O-alkylation at the phenolic hydroxyl group. The presence of the ortho-acetamide group might exert some steric hindrance, potentially affecting the reaction rate compared to its para-isomer, paracetamol. However, the nucleophilicity of the phenoxide is generally sufficient to drive the reaction forward. It is important to control the reaction conditions to prevent any potential N-alkylation of the acetamide nitrogen, although this is generally less favorable under basic conditions used for the O-alkylation of phenols.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

Phase-transfer catalysis (PTC) has been shown to be an effective technique for the synthesis of aryl glycidyl ethers, often leading to shorter reaction times and higher yields. sci-hub.ru A solid-liquid PTC method using a tetraalkylammonium salt as the catalyst and potassium carbonate as the base in a suitable solvent can be employed. sci-hub.ru

The following table outlines key parameters that can be optimized for the synthesis of aryl glycidyl ethers, which is applicable to the synthesis of the target compound.

ParameterConditions to OptimizeRationale
Solvent Aprotic polar solvents (e.g., acetone, acetonitrile, DMF)To dissolve the reactants and facilitate the reaction.
Base Inorganic bases (e.g., K₂CO₃, NaOH)To deprotonate the phenol and promote epoxide ring closure.
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium (B224687) bromide)To enhance the reaction rate by facilitating the transfer of the phenoxide ion to the organic phase.
Temperature Typically in the range of 50-100 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition.
Reactant Ratio Molar ratio of 2-acetamidophenol to epichlorohydrinUsing an excess of epichlorohydrin can help to drive the reaction to completion.

By carefully controlling these parameters, the synthesis can be optimized to favor the formation of the desired product, this compound, while minimizing the formation of byproducts.

Exploration of Biocatalytic and Chemoenzymatic Approaches

Biocatalytic and chemoenzymatic methods offer attractive alternatives to conventional chemical synthesis, particularly for the production of enantiomerically pure compounds. These approaches utilize enzymes to catalyze specific transformations with high stereoselectivity.

Enzyme-Catalyzed Transformations for Stereoselective Synthesis

The epoxide moiety in this compound contains a chiral center, meaning the compound can exist as two enantiomers. For many applications, it is desirable to have a single enantiomer. Biocatalysis provides a powerful tool for achieving this through processes like kinetic resolution.

Lipases are a class of enzymes that have been successfully used for the kinetic resolution of racemic epoxides and their precursors. mdpi.comnih.gov In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic mixture is selectively transformed into a new product, allowing for the separation of the unreacted enantiomer and the newly formed product. For example, in the synthesis of an analogue, (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, the racemic chlorohydrin precursor was resolved using Candida antarctica Lipase (B570770) B (CALB) through a transesterification reaction. mdpi.com This approach could be adapted for the synthesis of enantiopure this compound.

Epoxide hydrolases (EHs) are another important class of enzymes for the stereoselective synthesis of epoxides. nih.govjeffleenovels.com These enzymes catalyze the hydrolysis of one enantiomer of a racemic epoxide to the corresponding diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. The enantioselectivity of epoxide hydrolases can be very high, making them valuable biocatalysts for the production of optically pure epoxides. By screening a library of epoxide hydrolase variants, it is often possible to find an enzyme with high activity and selectivity for a specific substrate. jeffleenovels.com

The following table provides examples of enzymes used in the stereoselective synthesis of chiral epoxides and related compounds.

EnzymeType of ReactionSubstrate AnalogueOutcome
Candida antarctica Lipase B (CALB) Kinetic resolution (transesterification)Racemic N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamideProduction of enantiopure (R)-chlorohydrin precursor. mdpi.com
Epoxide hydrolase from Bacillus megaterium Kinetic resolution (hydrolysis)Racemic aryl glycidyl ethersProduction of enantiopure (S)-aryl glycidyl ethers. jeffleenovels.com

These biocatalytic methods, either through kinetic resolution of a racemic mixture or through asymmetric synthesis, provide a green and efficient route to enantiomerically pure this compound and its analogues, which is often challenging to achieve through conventional chemical methods.

Dynamic Kinetic Resolution Techniques for Enantiopure Intermediates

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the synthesis of enantiopure compounds is of paramount importance. Dynamic kinetic resolution (DKR) is a powerful strategy to obtain a single enantiomer from a racemic mixture with a theoretical yield of up to 100%. In the context of this compound synthesis, DKR is particularly relevant for the preparation of enantiopure precursors, such as the corresponding chlorohydrin intermediate, (R,S)-N1-[2-(3-chloro-2-hydroxypropoxy)phenyl]acetamide.

Lipases are a class of enzymes that have been extensively utilized for the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity, mild reaction conditions, and broad substrate tolerance. mdpi.comresearchgate.net Among the various lipases, Candida antarctica lipase B (CALB) has demonstrated exceptional efficacy in the resolution of chlorohydrin precursors of related β-blocker drugs. mdpi.com

The kinetic resolution of the racemic chlorohydrin intermediate of a structural analogue, (RS)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, has been successfully achieved through transesterification using CALB as the biocatalyst and an acyl donor like vinyl acetate (B1210297) or vinyl butanoate. mdpi.comresearchgate.net In this process, the lipase selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. For instance, the (R)-enantiomer of the chlorohydrin can be obtained with high enantiomeric excess (>99%) and a yield approaching the theoretical maximum of 50% for a kinetic resolution. mdpi.com

The reaction conditions for such enzymatic resolutions are typically optimized to enhance both the reaction rate and the enantioselectivity. Key parameters that are often fine-tuned include the choice of lipase, the acyl donor, the solvent, and the temperature. Non-aqueous media are commonly employed to suppress side reactions and facilitate product recovery.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Chlorohydrin Precursor
EnzymeAcyl DonorSolventYield of Enantiopure Alcohol (%)Enantiomeric Excess (ee, %)Reference
Candida antarctica Lipase B (CALB)Vinyl butanoateAcetonitrile32>99 mdpi.com
Candida antarctica Lipase-A (CLEA)Vinyl acetateToluene/[EMIM]BF4Not specified for alcohol, 48.9% conversion91.1 (for remaining alcohol) researchgate.net

Comparative Analysis of Enzymatic and Chemical Synthesis Efficiencies

The choice between enzymatic and chemical synthesis routes for this compound and its precursors depends on a variety of factors, including the desired stereochemistry, yield, cost, and environmental impact.

Chemical Synthesis:

Enzymatic Synthesis:

In contrast, an enzymatic approach, specifically through the kinetic resolution of a key intermediate as described in the previous section, offers the distinct advantage of producing an enantiomerically pure precursor. While the theoretical maximum yield for the desired enantiomer in a standard kinetic resolution is 50%, the high enantiomeric excess achieved often outweighs this limitation, especially when the biological activity is confined to a single enantiomer. Furthermore, enzymatic reactions are conducted under mild conditions, which can reduce the formation of byproducts and minimize the environmental footprint of the synthesis.

Table 2: Comparative Analysis of Synthesis Efficiencies
ParameterChemical Synthesis (Racemic)Enzymatic Kinetic Resolution (Enantiopure)
StereoselectivityLow (produces racemate)High (>99% ee)
Yield of Desired EnantiomerPotentially high overall yield, but requires further resolutionTheoretically max. 50% for one enantiomer
Reaction ConditionsOften requires elevated temperatures and harsh reagentsMild (near ambient temperature and neutral pH)
Byproduct FormationCan be significantGenerally lower
Environmental ImpactCan involve hazardous solvents and reagentsGenerally considered "greener"

Advanced Synthetic Techniques for this compound

To improve the efficiency and sustainability of chemical syntheses, researchers are increasingly focusing on advanced techniques such as one-pot reactions and the application of green chemistry principles.

Sustainable or "green" chemistry principles aim to minimize the environmental impact of chemical processes. In the synthesis of this compound, this can be achieved by:

Using environmentally benign solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.net

Employing catalytic methods: Utilizing catalysts, including biocatalysts like lipases, to reduce the amount of reagents needed and minimize waste generation.

Improving atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

The use of enzymatic kinetic resolution is a prime example of a green chemistry approach, as it operates under mild conditions and utilizes a biodegradable catalyst.

The scalability of a synthetic route is a critical factor, even for research applications where larger quantities of a compound may be required for extensive biological testing or material science studies. The synthesis of a structural analogue of the target compound has been reported on a scale of over 100 grams, suggesting that the underlying chemical transformations are amenable to scale-up. google.com

Key considerations for assessing the scalability of the synthesis of this compound include:

Availability and cost of starting materials: 2-Acetamidophenol and epichlorohydrin are readily available and relatively inexpensive.

Reaction conditions: Reactions that can be performed at or near ambient temperature and pressure are generally easier and safer to scale up.

Work-up and purification: The ease of product isolation and purification is crucial. Processes that involve simple filtration or crystallization are preferable to those requiring extensive chromatographic separation.

Safety: The potential hazards associated with the reagents and reaction conditions must be carefully evaluated and managed at a larger scale.

For enzymatic resolutions, the cost and stability of the enzyme, as well as the feasibility of enzyme immobilization and reuse, are important factors for scalability.

Purification and Isolation Strategies for Synthetic Products

The final step in any synthesis is the purification and isolation of the desired product in a high state of purity. For this compound, several standard laboratory techniques can be employed.

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture is often the most effective method for purification on both small and large scales. This technique relies on the differences in solubility between the desired product and any impurities. Recrystallization can often lead to a product with very high purity.

Column Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography is a powerful tool. Various stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases can be used to achieve the desired separation.

Extraction: Liquid-liquid extraction is commonly used during the work-up of a reaction to separate the product from unreacted starting materials, catalysts, and byproducts based on their differential solubility in immiscible solvents.

Filtration and Concentration: In cases where the product precipitates from the reaction mixture, simple filtration can be an effective initial purification step. Subsequent concentration of the filtrate may yield further product. A patent for a related compound describes a work-up procedure involving filtration, concentration, and then precipitation of the product by the addition of water. google.com

The choice of purification strategy will depend on the physical properties of this compound (e.g., solid or liquid, melting point, solubility) and the nature of the impurities present in the crude product.

Chemical Reactivity and Reaction Mechanisms of N1 2 Oxiran 2 Ylmethoxy Phenyl Acetamide

Epoxide Ring-Opening Reactions and Mechanistic Pathways

The epoxide ring is the most reactive site in the N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide molecule. Its high degree of ring strain predisposes it to cleavage under both acidic and basic conditions, providing a versatile handle for synthetic transformations. libretexts.org These ring-opening reactions are fundamental in organic synthesis for creating vicinal difunctionalized compounds. mdpi.com

The epoxide ring of this compound is readily opened by a diverse array of strong nucleophiles. These reactions typically proceed via an S\textsubscriptN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.com Due to the steric hindrance from the rest of the molecule, the attack generally occurs at the less substituted, terminal carbon of the oxirane ring. youtube.comyoutube.com

Common nucleophiles that can effectively open the epoxide ring include:

Amines: Primary and secondary amines react to form amino alcohols.

Alkoxides: Reagents like sodium methoxide (B1231860) introduce an ether and a hydroxyl group. youtube.com

Hydroxide (B78521) ions (OH⁻): This leads to the formation of a diol. libretexts.org

Grignard Reagents: These carbon-based nucleophiles create a new carbon-carbon bond, resulting in a primary alcohol with an extended carbon chain. libretexts.org

Hydrides: These reagents deliver a hydride ion (H⁻) to form an alcohol.

The general mechanism involves the backside attack of the nucleophile on the epoxide carbon, which results in an inversion of stereochemistry if the carbon is a chiral center. youtube.com The resulting alkoxide intermediate is then protonated in a subsequent step to yield the final alcohol product. youtube.com

Table 1: Nucleophilic Ring-Opening of this compound

NucleophileReagent ExampleProduct Type
AmineR₂NHβ-Amino alcohol
AlkoxideRO⁻Na⁺β-Alkoxy alcohol
HydroxideNaOHDiol
GrignardR-MgBrAlcohol (C-C bond formed)

Under acidic conditions, the epoxide ring-opening is facilitated by the protonation of the epoxide oxygen atom. libretexts.orgkhanacademy.org This initial step creates a highly reactive protonated epoxide intermediate, which makes the epoxide carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. libretexts.org

The mechanism of acid-catalyzed ring-opening is more complex than the base-catalyzed pathway and can exhibit characteristics of both S\textsubscriptN1 and S\textsubscriptN2 reactions. libretexts.org The reaction proceeds through a transition state with considerable carbocationic character at the more substituted carbon atom. libretexts.org Consequently, the nucleophile preferentially attacks the more substituted (secondary) carbon of the epoxide ring in this compound. youtube.comlibretexts.org

For example, in the presence of dilute aqueous acid (e.g., H₂SO₄), the epoxide undergoes hydrolysis to form the corresponding trans-1,2-diol, N1-[2-(2,3-dihydroxypropoxy)phenyl]acetamide. libretexts.org The reaction begins with the protonation of the epoxide oxygen, followed by the backside attack of a water molecule on one of the epoxide carbons. libretexts.org A final deprotonation step yields the diol product.

In the presence of a strong base, which is typically also a strong nucleophile like the hydroxide ion (OH⁻), the epoxide ring opens via a direct S\textsubscriptN2 mechanism. libretexts.org Unlike the acid-catalyzed process, there is no prior activation of the epoxide. The nucleophile directly attacks one of the carbon atoms of the strained ring. youtube.com

For an unsymmetrical epoxide like the one in this compound, the nucleophilic attack occurs predominantly at the less sterically hindered carbon atom. youtube.comlibretexts.org This regioselectivity is a hallmark of the S\textsubscriptN2 mechanism, where steric factors play a crucial role. youtube.com The reaction of this compound with aqueous sodium hydroxide would result in the nucleophilic attack of OH⁻ at the terminal carbon of the epoxide, leading to the formation of an alkoxide intermediate, which is then protonated by water to yield the same diol product, N1-[2-(2,3-dihydroxypropoxy)phenyl]acetamide, as seen in acid-catalyzed hydrolysis. libretexts.org

The regioselectivity of the epoxide ring-opening of this compound is highly dependent on the reaction conditions (acidic vs. basic). researchgate.net

Under basic or nucleophilic conditions (S\textsubscriptN2 mechanism): The nucleophile attacks the less substituted (primary) carbon of the epoxide ring due to lesser steric hindrance. youtube.com

Under acidic conditions (S\textsubscriptN1/S\textsubscriptN2-like mechanism): The nucleophile attacks the more substituted (secondary) carbon. This is because the transition state has significant positive charge buildup (carbocation-like character) on the carbon atom that can better stabilize it, which is the more substituted one. libretexts.org

In terms of stereoselectivity, the ring-opening of epoxides is typically a stereospecific anti-addition process. semanticscholar.org The nucleophile attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the site of attack. This leads to the formation of products with a trans relationship between the newly introduced nucleophile and the hydroxyl group. libretexts.org

Table 2: Regioselectivity of Epoxide Ring-Opening

ConditionMechanismSite of Nucleophilic Attack
Basic/Strong NucleophileS\textsubscriptN2Less substituted carbon (primary)
Acidic/Weak NucleophileS\textsubscriptN1-likeMore substituted carbon (secondary)

Reactivity of the Acetamide (B32628) Functional Group

While the epoxide is the most reactive site, the acetamide group also exhibits characteristic reactivity, primarily through hydrolysis. The amide bond is generally stable but can be cleaved under either acidic or basic conditions, typically requiring more forcing conditions than epoxide opening.

Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide group is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent collapse to eliminate ammonia (B1221849) (or an amine), which is protonated under the acidic conditions. The final products of the hydrolysis of this compound would be 2-(oxiran-2-ylmethoxy)aniline and acetic acid.

Basic Hydrolysis: In basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamide. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the amide anion (a poor leaving group) which subsequently abstracts a proton from the newly formed carboxylic acid to give an amine and a carboxylate salt. Therefore, the basic hydrolysis of this compound yields 2-(oxiran-2-ylmethoxy)aniline and an acetate (B1210297) salt.

Potential for N-Substitutions and Amide Bond Modifications

The acetamide group in this compound presents theoretical possibilities for N-substitution and amide bond modification. Generally, the nitrogen of an acetamide is not strongly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under specific conditions, N-alkylation or N-acylation could potentially occur.

N-Substitution: Deprotonation of the amide N-H group with a strong base would be required to generate a more nucleophilic amide anion, which could then react with an electrophile. However, no studies documenting such reactions for this specific compound have been found.

Amide Bond Modification: Hydrolysis of the amide bond, to yield 2-(oxiran-2-ylmethoxy)aniline and acetic acid, is a plausible reaction, typically requiring acidic or basic conditions. The rate of this hydrolysis would be influenced by the electronic nature of the ortho-epoxypropoxy substituent, though specific kinetic data are unavailable. Enzymatic hydrolysis is also a possibility in biological systems, but again, no specific data for this compound were found. nih.govmdpi.comresearchgate.net

Without dedicated research, any discussion of specific reagents, reaction conditions, or product yields for N-substitutions and amide bond modifications of this compound remains speculative.

Interactions and Synergistic Reactivity Between the Epoxide and Acetamide Moieties

The proximity of the epoxide and acetamide functional groups on the phenyl ring suggests the potential for intramolecular interactions and synergistic reactivity. For instance, the amide N-H group could potentially act as an intramolecular proton source to activate the epoxide ring towards nucleophilic attack, or participate in hydrogen bonding that influences the conformation and reactivity of the molecule.

Conversely, the epoxide ring or its subsequent reaction products could influence the reactivity of the acetamide group. For example, after the epoxide ring is opened to form a diol, the resulting hydroxyl groups could potentially catalyze the hydrolysis of the amide bond through intramolecular catalysis.

However, it is crucial to note that these are theoretical considerations. No experimental or computational studies have been identified that investigate or confirm such synergistic effects between the epoxide and acetamide moieties in this compound.

Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations

A thorough understanding of the chemical transformations of this compound would require data on reaction kinetics and thermodynamics. This would include information on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products for various potential reactions.

For example, kinetic studies of the epoxide ring-opening with different nucleophiles would provide insight into the reaction mechanism and the influence of the ortho-acetamidophenyl group. Similarly, thermodynamic data would clarify the position of equilibrium for reactions such as amide hydrolysis.

Unfortunately, a review of the current scientific literature reveals a complete absence of such kinetic and thermodynamic data for this compound. General principles can be applied to estimate the feasibility of certain reactions, but without specific experimental data, a detailed and accurate analysis is not possible.

Structural Characterization and Spectroscopic Analysis of N1 2 Oxiran 2 Ylmethoxy Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is used to determine the connectivity of atoms and the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy would be used to identify the number of different types of protons in the N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide molecule, their relative numbers, and their neighboring protons. This information is crucial for elucidating the detailed structure of the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy would provide information about the carbon framework of the molecule. Each unique carbon atom in the structure would give a distinct signal, allowing for the complete assignment of the carbon skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR), Fourier Transform Infrared (FT-IR), and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound, such as the N-H and C=O bonds of the acetamide (B32628) group, the C-O-C bonds of the ether and oxirane ring, and the aromatic C-H and C=C bonds.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy would provide complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which can be used to confirm its elemental composition. For this compound, the theoretical monoisotopic mass has been calculated based on its molecular formula.

Table 1: Theoretical Exact Mass of this compound

Molecular FormulaTheoretical Monoisotopic Mass (Da)
C₁₁H₁₃NO₃207.08954

This value is calculated from the sum of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. Experimental verification through HRMS is required to confirm this exact mass in a synthesized sample.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of how a molecule fragments in a mass spectrometer offers a roadmap to its structure. While no specific experimental fragmentation data for this compound has been published, a predictive analysis suggests potential fragmentation pathways based on its functional groups: the acetamide, the phenyl ring with an ether linkage, and the oxirane (epoxide) ring.

Likely fragmentation would involve cleavage of the ether bond, loss of the acetyl group, and rearrangements involving the epoxide ring. The resulting fragment ions would provide definitive evidence for the connectivity of the molecule. Without experimental data, a detailed fragmentation table cannot be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The phenylacetamide chromophore is expected to exhibit characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the aromatic ring. For this compound, π → π* transitions of the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms are anticipated. The exact wavelengths of maximum absorbance (λmax) remain to be determined experimentally.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unambiguous data on bond lengths, bond angles, and intermolecular interactions of this compound. A search of crystallographic databases reveals no published crystal structure for this specific compound. Therefore, crucial information regarding its solid-state conformation and packing is currently unavailable.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Verification

The definitive structural confirmation of this compound would be achieved through the integration of data from multiple spectroscopic methods. The exact mass from HRMS would confirm the elemental composition. The fragmentation pattern from MS would establish the connectivity of the atoms. UV-Vis spectroscopy would characterize the electronic properties of the chromophoric system. Finally, X-ray crystallography would provide an exact three-dimensional model of the molecule in the solid state.

Detailed Computational Studies for this compound Not Available in Publicly Accessible Research

A comprehensive review of available scientific literature indicates a lack of specific, published theoretical and computational chemistry studies for the compound this compound. As a result, it is not possible to provide a detailed, data-driven article that adheres to the requested scientific outline focusing on this specific molecule.

The user's request specified a thorough analysis covering Density Functional Theory (DFT) calculations—including molecular geometry, electronic structure, charge distribution, and predicted spectroscopic parameters—as well as Molecular Dynamics (MD) simulations. Generating scientifically accurate and non-hallucinatory content for these sections requires access to detailed research findings, such as optimized coordinates, orbital energy levels, electrostatic potential maps, and conformational data from simulations, which are specific to the molecule .

Searches for this information yielded results on related but distinct acetamide derivatives. For instance, computational studies have been performed on compounds like N-(2-methoxyphenyl)acetamide and other phenylacetamide derivatives. researchgate.netnih.govresearchgate.net These studies utilize methods such as DFT to explore molecular structure, vibrational frequencies, and electronic properties. nih.govphyschemres.orgresearchgate.netresearchgate.net However, the results from one molecule cannot be extrapolated to another with scientific accuracy due to differences in their chemical structures.

The methodologies mentioned in the outline are standard in computational chemistry:

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. nih.gov

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. iupac.orgwikipedia.orgyoutube.comlibretexts.org

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters via computational methods allows for the comparison of theoretical data with experimental results from techniques like NMR spectroscopy. mdpi.comresearchgate.net

While general principles and methodologies for these analyses are well-documented, the specific data and detailed findings for this compound are not present in the available search results. Without peer-reviewed research dedicated to this compound, creating the requested article with data tables and detailed findings would lead to speculation and inaccuracy.

Theoretical and Computational Chemistry Studies on N1 2 Oxiran 2 Ylmethoxy Phenyl Acetamide

Molecular Dynamics (MD) Simulations

Intermolecular Interactions and Solvent Effects on Molecular Behavior

The behavior of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide in a condensed phase is governed by a network of intermolecular interactions. The N-H group of the acetamide (B32628) function is a potent hydrogen bond donor, while the carbonyl oxygen (C=O), the ether oxygen, and the epoxide oxygen are all potential hydrogen bond acceptors. These characteristics allow for the formation of strong intermolecular hydrogen bonds, which can significantly influence the crystal packing in the solid state and the solvation shell in solution.

The surrounding solvent environment plays a critical role in the molecular behavior of this compound. In polar protic solvents, such as water or alcohols, the molecule can act as both a hydrogen bond donor and acceptor with the solvent molecules. In polar aprotic solvents, like dimethylformamide or dimethyl sulfoxide, the solvent molecules primarily act as hydrogen bond acceptors. These solvent-solute interactions can influence the conformational preferences of the molecule, particularly the orientation of the side chain relative to the phenylacetamide core. Computational models, such as those employing polarizable continuum models (PCM), can be used to simulate these solvent effects and predict changes in molecular properties like dipole moment and electronic structure. researchgate.net

Table 1: Potential Intermolecular Interactions of this compound

Interaction TypeDonorAcceptorSignificance
Hydrogen BondingN-H (amide)C=O (amide), Ether Oxygen, Epoxide OxygenStrong, directional interactions influencing crystal packing and solubility.
π-π StackingPhenyl RingPhenyl RingContributes to the stability of aggregated structures.
C-H···O InteractionsC-H (aliphatic/aromatic)C=O (amide), Ether Oxygen, Epoxide OxygenWeaker interactions that fine-tune molecular packing.
C-H···π InteractionsC-H (aliphatic)Phenyl RingContribute to the conformational stability.
Dipole-DipolePolar functional groupsPolar functional groupsInfluence the overall intermolecular potential.

Quantum Chemical Studies of Reactivity and Reaction Pathways

Quantum chemical methods are indispensable for investigating the reactivity of this compound, particularly the reactions involving the strained epoxide ring. The epoxide is an electrophilic site, susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and water. Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of such reactions. unt.edu

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying reaction mechanisms computationally is the localization of the transition state (TS) structure, which represents the highest energy point along the reaction pathway. For the ring-opening of the epoxide in this compound by a nucleophile, the TS would involve the partial formation of a new bond between the nucleophile and one of the epoxide carbons, and the partial breaking of the C-O bond within the epoxide ring.

Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC analysis traces the minimum energy path downhill from the transition state to the reactants and products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric and electronic structure changes that occur along the reaction coordinate.

Thermodynamic and Kinetic Profiles of Elementary Reactions

Computational chemistry allows for the calculation of the thermodynamic and kinetic parameters of elementary reaction steps. By determining the energies of the reactants, transition states, and products, the activation energy (Ea) and the reaction enthalpy (ΔH) can be calculated. These values provide insight into the feasibility and rate of a reaction.

For the nucleophilic ring-opening of the epoxide, computational studies on similar systems have shown that the reaction can proceed via different mechanisms, often influenced by the reaction conditions (e.g., acidic or basic catalysis). researchgate.net For instance, under acidic conditions, protonation of the epoxide oxygen activates the ring towards nucleophilic attack. Under basic or neutral conditions, the nucleophile directly attacks one of the epoxide carbons. The regioselectivity of the attack (at the more or less substituted carbon of the epoxide) can also be investigated computationally by comparing the activation energies of the two possible pathways.

Table 2: Hypothetical Thermodynamic and Kinetic Data for Epoxide Ring-Opening of a Phenyl Glycidyl (B131873) Ether Derivative with an Amine (Illustrative)

Reaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Rate Determining Step
Uncatalyzed Attack at C125.3-15.8Nucleophilic attack
Uncatalyzed Attack at C228.1-14.9Nucleophilic attack
Acid-Catalyzed Attack at C115.2-16.5Nucleophilic attack
Acid-Catalyzed Attack at C218.9-15.7Nucleophilic attack

Note: These are illustrative values based on general principles of epoxide reactivity and are not from specific calculations on this compound.

Computational Approaches for Structure-Reactivity Correlations

Computational methods can be employed to establish quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound (e.g., by introducing substituents on the phenyl ring) and calculating various electronic descriptors, correlations can be drawn with the molecule's reactivity.

Key electronic descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can predict sites of interaction with other molecules.

Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative measure of the electrophilic and nucleophilic centers within the molecule.

By correlating these descriptors with calculated activation energies for reactions, predictive models can be developed. For instance, a lower LUMO energy of the epoxide moiety would be expected to correlate with a higher reactivity towards nucleophiles. Similarly, substituents on the phenyl ring that withdraw electron density could influence the reactivity of the acetamide group. These computational approaches provide valuable insights that can guide the design of new molecules with tailored reactivity.

Derivatives and Analogues of N1 2 Oxiran 2 Ylmethoxy Phenyl Acetamide: Synthetic Strategies and Explorations

Systematic Design Principles for Structural Modifications

The systematic design of analogues of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide is guided by established principles of medicinal and synthetic chemistry. Modifications are strategically planned to probe the role of each structural component: the aromatic ring, the ether linkage, the epoxide, and the acetamide (B32628) group.

Key design principles include:

Conformational Restriction: Introducing structural elements that limit the rotational freedom of the molecule. This can be achieved by incorporating cyclic structures or bulky groups, providing insight into the active conformation of the molecule for specific interactions.

Modulation of Electronic Properties: The electronic nature of the phenyl ring can be systematically altered by introducing electron-donating or electron-withdrawing substituents. nih.gov These changes can influence the reactivity of the epoxide ring and the acidity of the acetamide N-H bond. nih.gov

Alteration of Lipophilicity and Hydrophilicity: The balance between water and lipid solubility can be fine-tuned by adding hydrophobic groups (e.g., alkyl chains) or hydrophilic moieties (e.g., hydroxyl or carboxyl groups). This is particularly relevant in the design of compounds with specific physical properties. nih.gov

These design strategies allow for a rational exploration of the chemical space around the core structure, enabling the development of new analogues with tailored properties.

Synthesis of Novel Epoxide-Containing Acetamide Analogues

The synthesis of novel analogues of this compound involves modifications at several key positions of the molecule.

The aromatic ring of this compound is a prime target for modification to study the effects of substituents on the molecule's properties. nih.gov A variety of synthetic methods can be employed to introduce functional groups at different positions on the phenyl ring.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the starting material, 2-acetamidophenol (B195528), before the introduction of the oxiran-2-ylmethoxy group. The directing effects of the hydroxyl and acetamido groups must be considered to achieve the desired regioselectivity.

Cross-Coupling Reactions: For more complex modifications, modern cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings can be utilized. This requires the initial synthesis of a halogenated derivative of 2-acetamidophenol, which can then be coupled with a wide range of partners.

A representative synthetic scheme for introducing a substituent on the phenyl ring is shown below:

Start with a commercially available substituted 2-aminophenol (B121084).

Perform N-acetylation to protect the amine and form the acetamide.

React the resulting substituted 2-acetamidophenol with epichlorohydrin (B41342) in the presence of a base (Williamson ether synthesis) to introduce the glycidyl (B131873) ether moiety. d-nb.info

The table below illustrates potential variations in the phenyl ring substituents.

Substituent (R)Position on Phenyl RingPotential Synthetic Route
-Cl, -Br4 or 5Halogenation of 2-acetamidophenol
-NO24 or 5Nitration of 2-acetamidophenol
-CH3, -C2H54 or 5Friedel-Crafts alkylation
-OCH34 or 5Williamson ether synthesis on a dihydroxyphenyl precursor
-CN4 or 5Sandmeyer reaction from an amino precursor

The glycidyl ether linkage and the epoxide ring itself are critical for the reactivity of the molecule and can be modified to create a diverse range of analogues.

Homologues of the Ether Linkage: The length of the ether chain can be extended by using longer-chain epoxides in the initial synthesis instead of epichlorohydrin. For example, using 1-chloro-2,3-epoxybutane would introduce a methyl substituent on the epoxide ring.

Alternative Epoxide Synthesis: While the reaction with epichlorohydrin is common, other methods for forming the epoxide can be employed. acs.org For instance, an alkene precursor can be synthesized and subsequently epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This allows for the introduction of various substituents on the epoxide ring.

Ring-Opened Analogues: The epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened derivatives. mdpi.com Reaction with amines, alcohols, or thiols can generate a library of amino alcohol, ether alcohol, and thioether alcohol analogues, respectively. For example, reaction with isopropylamine (B41738) is a key step in the synthesis of some beta-blockers. google.com

The following table presents examples of modifications to the epoxide linkage and substituents.

ModificationExample StructureSynthetic Precursor
Chain ExtensionN1-[2-(3-oxiranylpropoxy)phenyl]acetamide2-acetamidophenol + 1-bromo-3,4-epoxybutane
Epoxide SubstitutionN1-[2-((3-methyloxiran-2-yl)methoxy)phenyl]acetamide2-acetamidophenol + 2-(chloromethyl)-3-methyloxirane
Ring-Opened (Amine)N1-[2-(3-(isopropylamino)-2-hydroxypropoxy)phenyl]acetamideThis compound + isopropylamine
Ring-Opened (Alcohol)N1-[2-(2,3-dihydroxypropoxy)phenyl]acetamideThis compound + H2O (hydrolysis)

The acetamide group offers several avenues for structural modification, which can influence properties such as hydrogen bonding capacity and steric bulk. archivepp.comresearchgate.net

N-Substitution: The hydrogen on the amide nitrogen can be replaced with various alkyl or aryl groups. researchgate.net This is typically achieved by deprotonating the amide with a strong base followed by reaction with an alkyl or aryl halide.

Chain Extension/Variation: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) by using the corresponding acyl chloride or anhydride (B1165640) in the initial acylation of 2-aminophenol. nih.gov

Conversion to Other Functional Groups: The amide group can be chemically transformed. For instance, it can be hydrolyzed back to the amine or reduced to an ethylamine (B1201723) derivative.

The table below provides examples of alterations to the acetamide group.

Modification TypeExample StructureSynthetic Approach
N-AlkylationN-methyl-N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamideDeprotonation with NaH followed by reaction with methyl iodide
Chain ExtensionN1-[2-(oxiran-2-ylmethoxy)phenyl]propanamideAcylation of 2-aminophenol with propanoyl chloride
Hydrolysis2-(oxiran-2-ylmethoxy)anilineAcid or base-catalyzed hydrolysis of the acetamide
ReductionN-ethyl-2-(oxiran-2-ylmethoxy)anilineReduction of the acetamide with a strong reducing agent like LiAlH4

Stereochemical Control in Derivative Synthesis

This compound contains a chiral center at the C2 position of the oxirane ring. Consequently, it exists as a pair of enantiomers, (R)- and (S)-N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide. The synthesis of stereochemically pure derivatives is often crucial, as different enantiomers can exhibit distinct biological activities and properties.

Several strategies can be employed to achieve stereochemical control:

Use of Chiral Starting Materials: The most straightforward approach is to use enantiomerically pure epichlorohydrin, such as (R)- or (S)-epichlorohydrin, in the Williamson ether synthesis. google.com This directly leads to the corresponding enantiomer of the final product.

Asymmetric Epoxidation: If the synthesis proceeds through an alkene intermediate, asymmetric epoxidation methods, such as the Sharpless epoxidation, can be used to create the epoxide with high enantioselectivity.

Kinetic Resolution: A racemic mixture of the final compound or a key intermediate can be resolved using enzymatic methods. jeffleenovels.com For example, specific hydrolases can selectively react with one enantiomer, allowing the other to be isolated in high purity. jeffleenovels.com

Chiral Chromatography: The enantiomers of the final product can be separated using chiral high-performance liquid chromatography (HPLC).

The choice of method depends on the desired scale of the synthesis and the availability of chiral reagents or catalysts. nih.gov

Research on Impurities and By-products from Related Syntheses as Structural Analogues

The synthesis of this compound and its derivatives is not always perfectly selective, and various impurities and by-products can be formed. These compounds, while often considered undesirable from a purity standpoint, can be valuable as structural analogues for further study.

Common impurities and by-products include:

Di-addition Products: The epoxide ring can be opened by another molecule of the starting phenol (B47542), leading to the formation of a dimer.

Hydrolysis Products: The epoxide ring can be hydrolyzed to a diol, especially if water is present in the reaction mixture. polimi.it The resulting N1-[2-(2,3-dihydroxypropoxy)phenyl]acetamide is a common impurity.

Rearrangement Products: Under certain conditions, the epoxide can rearrange to form an allylic alcohol.

Products from Incomplete Reaction: Unreacted starting materials, such as 2-acetamidophenol, can remain in the final product mixture.

Isomeric By-products: The reaction of 2-acetamidophenol with epichlorohydrin can sometimes yield the isomeric product where the epoxide is attached to the nitrogen of the acetamide group, although this is generally less favored.

The study of these impurities is important for process optimization and quality control. jocpr.compharmaffiliates.com Moreover, their isolation and characterization provide a source of structurally related compounds that can be evaluated for their own unique properties, turning a purification challenge into a discovery opportunity. For example, the hydrolysis product, a diol, represents a significant structural variation from the parent epoxide.

Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Application in the Construction of Chiral Building Blocks

The enantiomeric forms of molecules containing an oxiran-2-ylmethoxy group are crucial for the stereoselective synthesis of chiral drugs. By using an enantiomerically pure starting material, chemists can create complex molecules with a specific, desired three-dimensional arrangement, which is often essential for biological activity.

A primary application is in the synthesis of optically active beta-blockers. For instance, the (S)- and (R)-isomers of related compounds like 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetamide serve as key precursors for synthesizing the respective enantiomers of the drug Atenolol. google.com The synthesis begins with enantiomerically pure epichlorohydrin (B41342), which ensures the final product has the correct stereochemistry. google.com The oxirane ring's integrity is maintained through several steps until it is opened in a stereospecific reaction to yield the final chiral product.

The general strategy involves using a single enantiomer of the epoxide to introduce a chiral center that is retained throughout the synthesis. This approach is fundamental in asymmetric synthesis, providing access to enantiopure compounds that are critical in the pharmaceutical industry. mdpi.comtakasago.com

Table 1: Synthesis of Chiral Beta-Blocker Precursors

Starting Epoxide IsomerKey IntermediateFinal Chiral Product (Example)
(S)-Epichlorohydrin(S)-2-{4-[(oxiran-2-yl)methoxy]phenyl}acetamide(S)-Atenolol google.com
(R)-Epichlorohydrin(R)-2-{4-[(oxiran-2-yl)methoxy]phenyl}acetamide(R)-Atenolol google.com

Utilization in the Synthesis of Complex Organic Molecules

Beyond chiral synthesis, N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide and its analogs are versatile building blocks for a variety of complex organic molecules. Their structure is a scaffold upon which further molecular complexity can be built.

The synthesis of the widely used beta-blocker Atenolol is a prominent example. pharmaffiliates.comlgcstandards.com In one patented method, a related isomer, 2-{4-[(oxiran-2-yl)methoxy]phenyl}acetamide, is reacted with N-benzyl-N-isopropylamine. google.com This reaction opens the epoxide ring and, after a subsequent debenzylation step, yields Atenolol. This multi-step synthesis highlights the role of the epoxide-containing acetamide (B32628) as a crucial intermediate that connects different parts of the final molecule.

The synthesis pathway demonstrates how a relatively simple precursor can be elaborated into a complex, pharmacologically active compound through a series of controlled chemical reactions. google.com

Table 2: Example Synthetic Pathway for Racemic Atenolol

StepReactant 1Reactant 2SolventConditionsProduct
12-{4-[(oxiran-2-yl)methoxy]phenyl}acetamideN-benzylisopropylamineMethanolStir at 60-65°C for 24 hoursN-benzyl-2-(4-{[2-hydroxy-3-(isopropylamino)propyl]oxy}phenyl)acetamide google.com
2N-benzyl-2-(4-{[2-hydroxy-3-(isopropylamino)propyl]oxy}phenyl)acetamideH₂ gasMethanol5% Palladium on Carbon (Pd/C) catalyst, 35-38°C for 24 hoursAtenolol google.com

Leveraging the Reactivity of the Oxirane Ring for Chemical Diversification

The synthetic versatility of this compound is largely due to the high reactivity of its oxirane ring. This three-membered heterocycle is highly strained and readily undergoes ring-opening reactions with a wide range of nucleophiles. mdpi.comresearchgate.net This reactivity allows for the introduction of various functionalities, leading to a diverse library of new chemical entities.

The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-nucleophile bond and a hydroxyl group on the adjacent carbon.

Common nucleophiles used for this purpose include:

Amines: Reaction with primary or secondary amines yields amino alcohols, a key structural motif in many pharmaceuticals, including beta-blockers. google.com

Alcohols/Phenols: In the presence of a catalyst, alcohols or phenols can open the epoxide ring to form ether linkages.

Thiols: Thiols react to form thioethers, which are important in various biologically active molecules.

Azides: The introduction of an azide (B81097) group provides a precursor for further transformations, such as reduction to an amine or participation in click chemistry reactions.

This ability to react with numerous nucleophiles makes the compound a powerful tool for chemical diversification, enabling the synthesis of a wide array of derivatives from a single precursor. mdpi.com

Table 3: Examples of Oxirane Ring-Opening Reactions for Chemical Diversification

NucleophileReagent ExampleResulting Functional GroupProduct Class
AmineIsopropylamine (B41738)Amino alcoholβ-Amino Alcohols
AlcoholMethanolHydroxy etherDiol Ethers
ThiolPhenylmethanethiolHydroxy thioetherβ-Hydroxy Thioethers
AzideSodium AzideHydroxy azideAzido Alcohols

Strategies for Incorporation into Polymeric Systems or Functional Materials

The functional groups present in this compound offer several potential strategies for its incorporation into polymeric systems or for the creation of functional materials.

Epoxy-Based Polymerization: The oxirane ring is the fundamental monomer unit for epoxy resins. The compound could potentially act as a functional monomer in copolymerization reactions with other epoxides. It could also be used to modify the surface of materials that have reactive groups capable of opening the epoxide ring (e.g., amine- or hydroxyl-functionalized surfaces). This would graft the acetamidophenyl moiety onto the material, potentially altering its surface properties, such as hydrophilicity or biocompatibility.

Grafting onto Polymers: The molecule could be attached to existing polymer backbones. For example, a polymer with pendant amine or hydroxyl groups could be modified by reacting it with the epoxide ring of this compound. This would introduce the acetamide functionality as a side chain, which could be used to modulate the polymer's properties or serve as a site for further chemical modification.

Polymerizable Acetamide Derivatives: While less direct, the acetamide group itself could be modified. For instance, it could be hydrolyzed to the corresponding amine, which could then be used in the synthesis of polyamides or polyimides. Alternatively, the phenyl ring could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, transforming the entire molecule into a custom monomer for radical polymerization.

These strategies leverage the inherent reactivity of the molecule's functional groups to bridge the gap between small-molecule synthesis and materials science, offering pathways to new polymers and functional surfaces.

Future Directions in Academic Research on N1 2 Oxiran 2 Ylmethoxy Phenyl Acetamide

Development of Machine Learning and AI-Assisted Synthesis Prediction

Moreover, ML algorithms could be instrumental in optimizing reaction conditions. By analyzing a multidimensional parameter space that includes catalysts, solvents, temperatures, and reaction times, these models can predict the conditions that will maximize yield and minimize by-products. beilstein-journals.orgchemrxiv.orgresearchgate.net For the synthesis of N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide, an AI model could predict the ideal base and solvent combination for the etherification of 2-acetamidophenol (B195528) with epichlorohydrin (B41342), a likely synthetic step.

A hypothetical application of a machine learning model for predicting the yield of an epoxide-forming reaction is presented in the interactive table below. Such a model would be trained on a dataset of similar reactions, with features including the type of catalyst, solvent, temperature, and substrate.

Table 1: Hypothetical Machine Learning Model Predictions for Epoxidation Yield
CatalystSolventTemperature (°C)Predicted Yield (%)
Tungsten-basedMethanol6085
Manganese(II) complexAcetonitrile2578
None (Base-catalyzed)Dimethylformamide8092

This predictive capability would not only accelerate the discovery of new derivatives of this compound but also enhance the efficiency and sustainability of its production. nih.gov

Exploration of Unconventional Reactivity Profiles and Catalysis

The classical reactivity of the epoxide group in this compound involves nucleophilic ring-opening reactions. nih.govresearchgate.netjsynthchem.com However, future research could delve into more unconventional reactivity profiles, unlocking novel transformations and applications. The proximity of the acetamide (B32628) group to the epoxide offers intriguing possibilities for intramolecular catalysis or coordination-assisted reactions.

One promising avenue is the exploration of photocatalysis. researchgate.netradtech.org Visible-light-mediated reactions could enable selective transformations of the molecule that are not achievable through traditional thermal methods. mdpi.comnih.gov For example, a suitable photoredox catalyst could facilitate the coupling of the epoxide with unconventional nucleophiles or trigger novel rearrangement reactions.

Furthermore, the acetamide moiety could be exploited as a directing group in transition-metal-catalyzed reactions. The nitrogen and oxygen atoms of the acetamide could coordinate to a metal center, positioning the catalyst for selective C-H activation on the aromatic ring or for controlling the stereochemical outcome of the epoxide ring-opening.

The following table outlines potential research directions for exploring the unconventional reactivity of this compound.

Table 2: Potential Research Areas for Unconventional Reactivity Studies
Research AreaDescriptionPotential Outcome
Photocatalytic Ring-OpeningUse of a photoredox catalyst to activate the epoxide ring for reaction with a wider range of nucleophiles under mild conditions.Novel derivatives with unique functional groups.
Intramolecular CatalysisInvestigation of the acetamide group's ability to catalyze the ring-opening of the epoxide, potentially leading to stereoselective transformations.Access to chiral building blocks for asymmetric synthesis.
Directed C-H FunctionalizationEmployment of the acetamide as a directing group to achieve site-selective functionalization of the aromatic ring.Facile synthesis of polysubstituted aromatic compounds.

These investigations could significantly expand the synthetic utility of this compound, transforming it from a simple bifunctional molecule into a versatile platform for the construction of complex molecular architectures.

Advanced Spectroscopic Characterization Techniques for Real-time Monitoring

A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. Future research on this compound could greatly benefit from the application of advanced spectroscopic techniques for real-time, in-situ monitoring of its reactions. rsc.org

Techniques such as Process Analytical Technology (PAT), including in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. researchgate.nettulane.edufluenceanalytics.comamericanlaboratory.com This would allow for a precise determination of reaction rates and the identification of transient species, offering a deeper insight into the reaction mechanism. For instance, monitoring the ring-opening polymerization of the epoxide group would provide valuable information on the polymerization kinetics and the evolution of the polymer's molecular weight. researchgate.netamericanlaboratory.com

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that could be employed. vtt.firesearchgate.net It would enable the direct observation of the structural changes occurring in the molecule during a reaction, providing unambiguous evidence for proposed reaction pathways.

The data below illustrates the type of information that could be obtained from real-time monitoring of a reaction involving this compound.

Table 3: Exemplary Data from Real-time Monitoring of Epoxide Ring-Opening
Time (minutes)Concentration of this compound (M)Concentration of Product (M)Reaction Rate (M/s)
01.000.00-
100.850.152.5 x 10-4
300.600.402.1 x 10-4
600.350.651.4 x 10-4

By harnessing these advanced analytical methods, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for the development of more efficient and controlled synthetic procedures.

Potential Applications in Materials Science Beyond Traditional Organic Synthesis

The bifunctional nature of this compound makes it an excellent candidate for applications in materials science, particularly in the development of advanced polymers and composites. elsevierpure.comresearchgate.netkab.ac.ugmdpi.comnih.gov The epoxide group can undergo ring-opening polymerization to form a polyether backbone, while the acetamide group can participate in hydrogen bonding or act as a coordination site for metal ions.

One exciting research direction is the use of this compound as a monomer or cross-linker in the synthesis of "smart" polymers. nih.govnih.govresearchgate.nete3s-conferences.org These are materials that can respond to external stimuli such as changes in temperature, pH, or light. The acetamide group, with its hydrogen bonding capabilities, could impart thermo-responsive properties to the resulting polymer.

Furthermore, this compound could be used to create functionalized epoxy resins with enhanced properties. elsevierpure.comresearchgate.netkab.ac.ugmdpi.com The incorporation of the acetamido group into the polymer network could improve adhesion, thermal stability, and mechanical strength. These functionalized resins could find applications in high-performance coatings, adhesives, and composites.

The potential applications in materials science are summarized in the table below.

Table 4: Potential Materials Science Applications
Application AreaRole of this compoundResulting Material Properties
Smart PolymersMonomer or cross-linkerStimuli-responsive (e.g., thermo-responsive)
Functional Epoxy ResinsFunctional monomerImproved adhesion, thermal stability, and mechanical properties
Self-Healing MaterialsCross-linker with reversible bondsAbility to repair damage autonomously
BiomaterialsMonomer for biocompatible polymersEnhanced biocompatibility and biodegradability

By exploring these avenues, researchers can leverage the unique molecular structure of this compound to create novel materials with tailored properties and advanced functionalities, extending its relevance far beyond the realm of traditional organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-[2-(oxiran-2-ylmethoxy)phenyl]acetamide, and what reaction conditions optimize yield?

  • Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 2-chloroacetamide with a phenoxide derivative bearing an epoxide (oxiran) moiety under mild basic conditions (e.g., K₂CO₃ in acetonitrile) . Reaction monitoring via TLC and purification by solvent evaporation under reduced pressure are critical steps. Epoxide formation may require prior oxidation of allyl ether intermediates using peroxides or peracids .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H/¹³C) to identify acetamide protons, aromatic signals, and epoxide-related resonances.
  • Single-crystal XRD for unambiguous stereochemical assignment .
  • FTIR to confirm carbonyl (C=O, ~1650 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) functional groups .
  • HPLC-MS for purity assessment and detection of degradation products .

Q. What is the role of this compound in pharmaceutical research?

  • Answer : It is used as a pharmaceutical reference standard (e.g., Atenolol Impurity C) to validate analytical methods during drug quality control. Its stability under stress conditions (heat, light, pH) is studied to assess degradation pathways in active pharmaceutical ingredients (APIs) .

Advanced Research Questions

Q. How does the epoxide moiety influence the compound’s reactivity and bioactivity?

  • Answer : The strained epoxide ring enables nucleophilic ring-opening reactions, making it a candidate for covalent binding studies with biological targets (e.g., enzymes or receptors). Computational docking can predict interactions with cysteine residues or other nucleophilic sites . Comparative studies with non-epoxide analogs (e.g., ether or alcohol derivatives) are essential to isolate the epoxide’s contribution to activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies may arise from:

  • Purity variability : Rigorous HPLC quantification and impurity profiling (e.g., via LC-MS) are necessary .
  • Assay conditions : Standardize in vitro protocols (e.g., cell lines, incubation times) to minimize off-target effects.
  • Structural analogs : Compare data with closely related compounds (e.g., N1-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide) to identify structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of this compound for target engagement?

  • Answer :

  • Molecular dynamics simulations assess binding stability with proposed targets (e.g., kinases or GPCRs).
  • DFT calculations evaluate epoxide ring strain and electronic effects on reactivity.
  • ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetic properties, such as solubility and metabolic stability .

Methodological Notes

  • Synthesis Optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify hydrolytic or oxidative byproducts .
  • Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding affinities for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.